N-(2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Overview
Description
N-(2-FLUOROPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H15FN2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is 350.07365630 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Properties and Synthesis
Fluorine substitution in certain compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one, has been shown to significantly alter their herbicidal properties. For instance, fluorobentranil, a derivative obtained through fluorine substitution, exhibits improved broad-leaf activity and selectivity in crops like rice, cereals, and maize. Such modifications highlight the role of fluorine-containing compounds in developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Radioprotective Activity
Research on fluorine-containing amides with sulfinate or sulfoxide groups has unveiled potential radioprotective activities. These compounds, synthesized through interactions involving specific oxathiolane or benzoxathiol oxides, demonstrate the influence of fluorine atoms on enhancing radioprotective efficacy (Vasil'eva & Rozhkov, 1992).
Neuroreceptor Imaging
Fluorinated derivatives of specific compounds, such as WAY 100635, have been developed for imaging serotonin 1A receptors in the brain. These derivatives, when radiolabeled with fluorine-18, offer promising tools for studying various neurological conditions and the distribution of serotonin receptors, showcasing the utility of fluorine-containing compounds in neuroimaging applications (Lang et al., 1999).
Alzheimer's Disease Research
Fluorine-18 labeled compounds have been employed in positron emission tomography (PET) imaging to study serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This application underscores the potential of fluorine-containing compounds in advancing our understanding of neurodegenerative diseases and their progression (Kepe et al., 2006).
Insecticidal Activity
Flubendiamide, a novel insecticide with a unique structure that includes fluorine substituents, demonstrates exceptional activity against lepidopterous pests. The compound's mode of action and safety profile for non-target organisms highlight the role of fluorine in the development of new, effective insecticides (Tohnishi et al., 2005).
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-24(21,22)19-10-15(23-14-9-5-4-8-13(14)19)16(20)18-12-7-3-2-6-11(12)17/h2-9,15H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDCSGNAJIIZDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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